molecular formula C18H20N4O5S B11147079 5,6,7-trimethoxy-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide

5,6,7-trimethoxy-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide

Cat. No.: B11147079
M. Wt: 404.4 g/mol
InChI Key: KWBRLOGBZGQBSS-UHFFFAOYSA-N
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Description

5,6,7-trimethoxy-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-trimethoxy-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Trimethoxy Groups: The trimethoxy groups are introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of the Thiazole Moiety: The thiazole ring is introduced via a condensation reaction between a thioamide and a haloketone.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted under nucleophilic aromatic substitution conditions, using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activities.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: It can serve as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 5,6,7-trimethoxy-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trimethoxy groups and the thiazole moiety may play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    5,6,7-trimethoxy-1H-indole-2-carboxamide: Lacks the thiazole moiety but shares the indole and trimethoxy groups.

    5-methyl-1,3-thiazol-2-yl derivatives: Compounds with similar thiazole structures but different substituents.

    N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide: Lacks the trimethoxy groups but shares the indole and thiazole moieties.

Uniqueness

The uniqueness of 5,6,7-trimethoxy-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of both the trimethoxy groups and the thiazole moiety in a single molecule is relatively rare and may lead to novel interactions with biological targets.

Properties

Molecular Formula

C18H20N4O5S

Molecular Weight

404.4 g/mol

IUPAC Name

5,6,7-trimethoxy-N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H20N4O5S/c1-9-7-20-18(28-9)22-13(23)8-19-17(24)11-5-10-6-12(25-2)15(26-3)16(27-4)14(10)21-11/h5-7,21H,8H2,1-4H3,(H,19,24)(H,20,22,23)

InChI Key

KWBRLOGBZGQBSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CNC(=O)C2=CC3=CC(=C(C(=C3N2)OC)OC)OC

Origin of Product

United States

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